molecular formula C13H14N2O2S B5649376 1-PHENYL-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE

1-PHENYL-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B5649376
M. Wt: 262.33 g/mol
InChI Key: NHIJVYDDVYIZMT-UHFFFAOYSA-N
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Description

1-PHENYL-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE is a chemical compound that features a phenyl group, a pyridine moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE typically involves the reaction of a phenylmethanesulfonyl chloride with a pyridine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl and pyridine derivatives.

Scientific Research Applications

1-PHENYL-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-PHENYL-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): A compound with similar sulfonamide functionality but different substituents.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with a pyridine moiety and sulfonamide group, used in medicinal chemistry.

Uniqueness

1-PHENYL-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE is unique due to its specific combination of a phenyl group, a pyridine moiety, and a methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-phenyl-N-(pyridin-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-18(17,11-12-5-2-1-3-6-12)15-10-13-7-4-8-14-9-13/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIJVYDDVYIZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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